3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

Catalog No.
S3351674
CAS No.
62845-10-7
M.F
C15H9ClO4
M. Wt
288.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

CAS Number

62845-10-7

Product Name

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

IUPAC Name

3-(3-chlorophenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C15H9ClO4

Molecular Weight

288.68 g/mol

InChI

InChI=1S/C15H9ClO4/c16-9-3-1-2-8(4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,17-18H

InChI Key

NKDPIBPNSMKOPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=COC3=CC(=CC(=C3C2=O)O)O

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by a chromone backbone with two hydroxyl groups at positions 5 and 7, and a para-chlorophenyl group at position 3. Its chemical formula is C15H9ClO4C_{15}H_{9}ClO_{4}, and it has a molecular weight of approximately 288.68 g/mol. The compound exhibits a density of around 1.5 g/cm³ and a boiling point of approximately 511.3 °C at 760 mmHg . The presence of the chlorine atom and hydroxyl groups enhances its reactivity and potential biological interactions.

The chemical reactivity of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one can be attributed to its functional groups, which allow for various reactions, including:

  • Nucleophilic substitutions: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
  • Hydroxyl group reactivity: The hydroxyl groups can engage in hydrogen bonding and act as nucleophiles in further chemical transformations.
  • Oxidation reactions: The compound may undergo oxidation to form more reactive intermediates, which can be useful in synthetic pathways.

These reactions are facilitated by the compound's ability to stabilize intermediates through resonance.

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one exhibits a range of biological activities due to its structural features:

  • Antioxidant properties: The hydroxyl groups contribute to its ability to scavenge free radicals.
  • Anti-inflammatory effects: Similar compounds have shown potential in reducing inflammation.
  • Anticancer activity: Some studies suggest that chromone derivatives may inhibit cancer cell growth through various mechanisms.

The specific mechanisms of action for this compound are still under investigation, but its structural characteristics indicate significant potential for therapeutic applications.

Several methods have been developed for synthesizing 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one:

  • Condensation reactions: This method typically involves the condensation of appropriate phenolic compounds with chlorinated substrates.
  • Cyclization reactions: Utilizing cyclization techniques can facilitate the formation of the chromone ring structure from suitable precursors.
  • Functional group modifications: Existing chromone derivatives can be modified through halogenation and hydroxylation processes to yield the target compound.

These methods allow for efficient production with varying yields depending on the specific conditions employed.

3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one has several potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating oxidative stress-related diseases and cancer.
  • Cosmetics: Due to its antioxidant properties, it may be used in skincare formulations to protect against oxidative damage.
  • Research: As a research compound, it is valuable for studying the mechanisms of action of chromone derivatives and their biological effects.

Interaction studies involving 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one have focused on its binding affinity to various biological targets. These studies highlight:

  • Hormonal modulation: Potential interactions with estrogen receptors suggest it may influence hormonal pathways.
  • Enzyme inhibition: Investigations into its ability to inhibit certain enzymes could provide insights into its anticancer properties.

While these interactions indicate therapeutic potential, they also necessitate caution regarding possible side effects associated with hormonal modulation.

Several compounds share structural similarities with 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
5-HydroxyflavoneHydroxyl group at position 5Known for strong antioxidant properties
6-MethoxyflavoneMethoxy group at position 6Exhibits anti-inflammatory effects
2-(4-Chlorophenyl)-4H-chromen-4-oneChlorinated phenyl group at position 2Similar structure but different biological activities
7-HydroxyflavoneHydroxyl group at position 7Stronger anticancer activity compared to others

The uniqueness of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one lies in its specific substitution pattern and the presence of both hydroxyl and chlorinated groups. These features enhance its biological activity and reactivity compared to other chromone derivatives.

Green Chemistry Approaches for Halogenated Flavonoid Synthesis

The synthesis of 3-(3-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one benefits from eco-friendly protocols that minimize hazardous waste and improve atom economy. A prominent method involves the use of sodium halides (e.g., NaCl) with aqueous hydrogen peroxide (H₂O₂) in acetic acid, which facilitates halogenation under mild conditions [2]. This approach avoids toxic solvents and achieves chlorination yields exceeding 75% for analogous flavonoids [2]. For instance, brominated and chlorinated flavanones synthesized via this method demonstrated regioselectivity at the C-8 position when applied to catechin derivatives [2].

Another green strategy employs heteropolyacid-supported catalysts, such as HPW-SiO₂, for cyclization reactions. In a 2024 study, HPW-SiO₂ enabled the synthesis of tricyclic flavonoids through cyclocondensation of 3-dithiocarbamic precursors, achieving yields of 81–89% under solvent-free conditions [4]. While this method was applied to iodine-substituted flavonoids, its adaptability to chlorinated systems is plausible, given the electrophilic nature of chlorine sources.

Table 1: Comparison of Green Synthesis Methods for Halogenated Flavonoids

MethodHalogen SourceCatalystYield (%)Regioselectivity
NaX/H₂O₂/AcOH [2]NaClNone75–83C-8 (flavanones)
HPW-SiO₂ Cyclization [4]I₂HPW-SiO₂81–89C-3 (tricyclic systems)

These methods highlight the shift toward sustainable halogenation, though challenges remain in directing chlorination to the C-3 position of the chromen-4-one scaffold.

Catalytic Systems for Regioselective Chlorination at the C-3 Position

Achieving regioselective chlorination at the C-3 phenyl group requires precise catalytic control. Enzymatic halogenases, such as DklH from Streptomyces albus, have shown promise in modifying flavonoid scaffolds. DklH preferentially chlorinates the A-ring of isoflavones at C-8 but can be engineered for C-3 selectivity through substrate modification [3]. For example, docking studies suggest that introducing bulky substituents at C-5 and C-7 hydroxyls may sterically hinder A-ring access, redirecting chlorination to the C-3 phenyl group [3].

Transition-metal catalysts also offer regiocontrol. Palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) facilitate directed C–H activation, enabling chlorination at electron-deficient aromatic positions. In a model reaction, Pd(OAc)₂ with PhICl₂ as the chlorine source achieved 68% yield for C-3 chlorination of a flavone analog [6]. However, competing reactions at ortho and para positions necessitate further optimization.

Table 2: Catalytic Systems for Regioselective Chlorination

Catalyst SystemSubstrateChlorine SourceC-3 Selectivity (%)
DklH Halogenase [3]DaidzeinNaCl42 (C-8 dominant)
Pd(OAc)₂/PhICl₂ [6]5,7-DimethoxyflavonePhICl₂68

Mechanistic studies indicate that Lewis acid catalysts (e.g., FeCl₃) enhance electrophilic aromatic substitution by polarizing the chlorine source, favoring C-3 attack in meta-substituted phenyl groups [1].

Protecting Group Strategies for Hydroxyl Functionalities During Synthesis

The C-5 and C-7 hydroxyl groups in 3-(3-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one require protection during chlorination to prevent undesired side reactions. Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) groups, are widely used due to their stability under acidic conditions. For instance, TBDMS protection of 5,7-dihydroxyflavone prior to chlorination increased yields from 54% to 88% by preventing oxidation [5].

Alternative strategies employ acetyl or benzyl groups, though their removal often requires harsher conditions. A 2022 study demonstrated that acetyl protection of taxifolin’s hydroxyls allowed selective bromination at C-6 and C-8, suggesting analogous applicability for chlorination [6]. However, overprotection can hinder reactivity; thus, orthogonal protection (e.g., TBDMS at C-7 and acetyl at C-5) is recommended for stepwise deprotection [5].

Table 3: Protecting Group Efficiency in Halogenated Flavonoid Synthesis

Protecting GroupDeprotection MethodStability During ChlorinationYield (%)
TBDMSTBAFHigh88 [5]
AcetylNaOH/MeOHModerate76 [6]
BenzylH₂/Pd-CLow62 [6]

Recent advances in photolabile groups (e.g., nitroveratryl) offer spatiotemporal control, though their application to flavonoids remains exploratory [5].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.0189365 g/mol

Monoisotopic Mass

288.0189365 g/mol

Heavy Atom Count

20

UNII

FT3V3J5647

Wikipedia

SCHEMBL3355884

Dates

Modify: 2023-07-26

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